Physicochemical Property Comparison: Calculated LogP and Hydrogen Bonding Profile vs. Methanesulfonyl Analog
A foundational differentiation can be established through in silico comparison with the closest commercially available analog, 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-83-1). The target compound's pyridine-3-sulfonyl group introduces an additional hydrogen bond acceptor and a distinctly different cLogP compared to the simpler methanesulfonyl group . The increased polar surface area and altered lipophilicity are likely to significantly impact solubility, permeability, and non-specific binding, key factors in assay performance and procurement decisions. This is a physicochemical, structure-derived differentiation, not a biological one.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) and Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | cLogP not experimentally determined; HBA count = 7 (estimated from structure: pyridazine N (2), sulfonyl O (2), piperazine N (2), pyridine N (1)) |
| Comparator Or Baseline | 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-83-1): cLogP not determined; HBA count = 6 (estimated from structure: pyridazine N (2), sulfonyl O (2), piperazine N (2)) |
| Quantified Difference | The target compound possesses at least one additional hydrogen bond acceptor relative to the methanesulfonyl analog. The pyridine substitution is predicted to lower LogP relative to the methyl analog. |
| Conditions | In silico structural comparison based on standard IUPAC chemical structure coding; no experimental assay. |
Why This Matters
This physicochemical differentiation predicts altered behavior in standard assays (e.g., solubility in PBS, PAMPA permeability) and formulation, which can critically influence lead optimization and procurement specifications.
